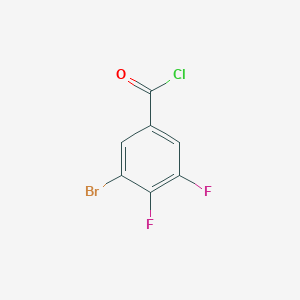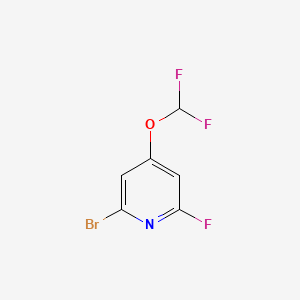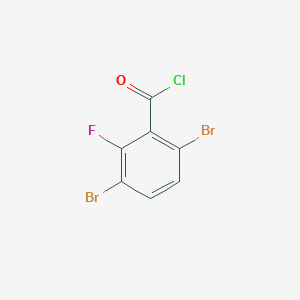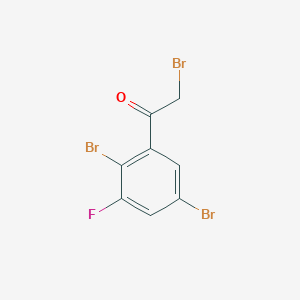
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
Overview
Description
®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides These compounds are characterized by the presence of a sulfur-nitrogen bond, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of sulfinamides can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of recyclable catalysts, such as nickel sheets, has also been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfinamide can be further oxidized to form sulfonamides.
Reduction: The compound can be reduced to the corresponding thiol and amine.
Substitution: The sulfinamide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and iodine, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents and organolithium compounds .
Major Products
The major products formed from these reactions include sulfonamides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules, which is crucial for the development of enantiomerically pure compounds .
Biology and Medicine
In biology and medicine, sulfinamides are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to form stable complexes with biological molecules makes them valuable in drug design and discovery .
Industry
In the industrial sector, sulfinamides are used as intermediates in the synthesis of agrochemicals and polymers. Their unique reactivity and stability make them suitable for various applications, including the production of herbicides and flame retardants .
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves the interaction of the sulfinamide group with specific molecular targets. The sulfur-nitrogen bond can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfinamides such as tert-butanesulfinamide and sulfonamides like sulfanilamide .
Uniqueness
What sets ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications where high stability and reactivity are required .
Properties
IUPAC Name |
(NE,R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYYAUYEZIYDC-XSZFBFBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)
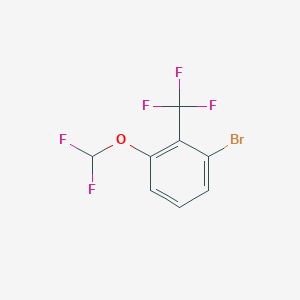
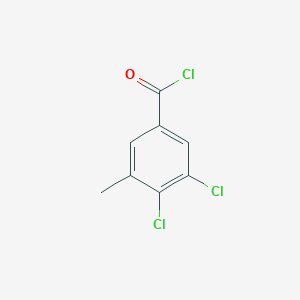
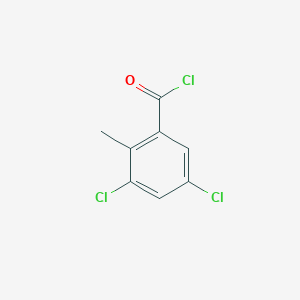

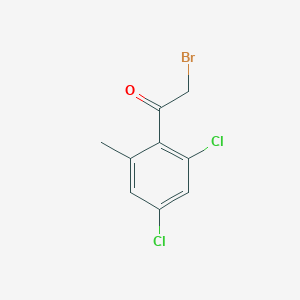
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)

